1-Propan-2-ylazepine-4,5-dione
Description
Structure
3D Structure
Properties
CAS No. |
162712-49-4 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-propan-2-ylazepine-4,5-dione |
InChI |
InChI=1S/C9H11NO2/c1-7(2)10-5-3-8(11)9(12)4-6-10/h3-7H,1-2H3 |
InChI Key |
PKALNGSCMOVLQZ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC(=O)C(=O)C=C1 |
Canonical SMILES |
CC(C)N1C=CC(=O)C(=O)C=C1 |
Synonyms |
1H-Azepine-4,5-dione,1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propan 2 Ylazepine 4,5 Dione and Azepinedione Scaffolds
Retrosynthetic Analysis of the 1-Propan-2-ylazepine-4,5-dione Framework
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by disconnecting the bonds that are most synthetically accessible.
Key disconnections for the this compound framework could involve the C-N bonds within the azepine ring or the bonds forming the dione (B5365651) functionality. A primary retrosynthetic step would be the disconnection of the amide bond, a common and reliable bond-forming reaction. This leads to a linear amino acid precursor. Further simplification of this precursor would then be pursued until readily available starting materials are identified. The presence of the N-isopropyl group (1-propan-2-yl) suggests that this moiety could be introduced via N-alkylation of a parent azepinedione or by using an isopropyl-substituted amine in the initial steps of the synthesis.
Foundational Approaches to Azepinedione Synthesis
The construction of the azepinedione scaffold can be achieved through various synthetic routes. These are broadly categorized into cyclization strategies and ring expansion methodologies.
Cyclization Strategies for the Azepinedione Ring System
Cyclization reactions are a cornerstone of heterocyclic chemistry, involving the formation of a ring from a linear precursor.
One elegant approach to seven-membered ring systems like azepinediones is through the cyclization of dipeptides. This method leverages the readily available and stereochemically diverse pool of amino acids. The synthesis of escholarship.orgamazonaws.comdiazepane-2,5-diones, a related seven-membered ring system, has been described using both solid-phase and solution-phase synthesis. nih.gov In a typical solution-phase approach, a linear dipeptide is synthesized by coupling a protected L-α-amino acid with a β-amino acid ester. nih.gov After deprotection of both the N- and C-termini, the resulting linear molecule is cyclized. nih.gov This intramolecular reaction forms the seven-membered ring. This strategy offers a high degree of control over the stereochemistry and substitution pattern of the final product.
| Step | Description | Typical Reagents |
| 1 | Synthesis of Linear Dipeptide | BOC-protected L-α-amino acid, β²-amino acid ester, EDC/HOBT |
| 2 | Deprotection | Acid (for BOC), Base (for esters) |
| 3 | Cyclization | EDC/HOBT at low concentration |
Ring Expansion Methodologies
Ring expansion reactions provide a powerful method for synthesizing larger rings from more easily accessible smaller rings. researchgate.net
The Schmidt reaction is a versatile organic reaction in which an azide (B81097) reacts with a carbonyl compound under acidic conditions to yield an amine or an amide, accompanied by the expulsion of nitrogen gas. wikipedia.org This reaction can be adapted for ring expansion. When applied to cyclic ketones, the Schmidt reaction inserts a nitrogen atom into the ring, thus forming a larger lactam.
For the synthesis of azepinediones, a suitable quinone precursor can undergo a Schmidt-type rearrangement. The reaction of a ketone with hydrazoic acid results in the formation of an amide. youtube.com The mechanism involves the protonation of the carbonyl group, followed by nucleophilic attack by the azide to form an azidohydrin intermediate, which then rearranges to produce the amide. organic-chemistry.org This methodology has been instrumental in the synthesis of various nitrogen-containing heterocycles. chimia.ch
| Starting Material | Reagent | Product Type | Key Feature |
| Cyclic Ketone/Quinone | Hydrazoic Acid (HN₃) | Lactam (Amide) | Ring expansion by one nitrogen atom |
| Carboxylic Acid | Hydrazoic Acid (HN₃) | Amine | Rearrangement with loss of CO₂ |
The rearrangement of azidoquinones is another effective method for the synthesis of azepine derivatives. escholarship.org Azidoquinones can be synthesized from the corresponding haloquinones by reaction with sodium azide. escholarship.org Upon thermal or photochemical decomposition, these azidoquinones can undergo rearrangement and ring expansion to form various heterocyclic systems, including those with an azepine core. The specific products formed can depend on the substitution pattern of the quinone and the reaction conditions. For instance, the thermal decomposition of certain azidoquinones can lead to the formation of azepinediones. escholarship.org
Condensation and Annulation Reactions for Azepinedione Core Formation
Traditional approaches to the formation of the azepinedione core often rely on condensation and annulation reactions. Annulation, a process in which a new ring is formed onto an existing one, is a foundational strategy in the synthesis of cyclic compounds. The Robinson annulation, a well-established method for creating six-membered rings, involves a Michael addition followed by an aldol condensation. wikipedia.org An analogous "aza-Robinson annulation" has been explored for the synthesis of nitrogen-containing bicyclic systems. This strategy can involve the conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol condensation to construct the fused bicyclic amide structure. nih.gov
Another classical approach involves the cyclodehydration of a dicarboxylic acid derivative with an amine. For instance, the synthesis of indoloazepinone derivatives can be achieved through the amide coupling of indole-2-carboxylic acid with an ester derivative of β-alanine, followed by hydrolysis and cyclodehydration to form the azepinedione ring. nih.gov These condensation reactions, while effective, can sometimes require harsh conditions and may not be suitable for sensitive substrates.
A summary of representative condensation and annulation reactions for azepinedione core formation is presented in the table below.
| Reaction Type | Starting Materials | Key Steps | Product | Reference |
| Aza-Robinson Annulation | Cyclic imide, Vinyl ketone | Michael addition, Intramolecular aldol condensation | Fused bicyclic amide | nih.gov |
| Cyclodehydration | Indole-2-carboxylic acid, β-alanine ester derivative | Amide coupling, Hydrolysis, Cyclodehydration | Indoloazepinone | nih.gov |
Advanced Synthetic Techniques for Azepinedione Derivatives
To address the limitations of classical methods and to improve efficiency and molecular diversity, a range of advanced synthetic techniques have been applied to the synthesis of azepinedione derivatives. These modern approaches often offer milder reaction conditions, higher yields, and greater complexity in the final products.
Multicomponent Reactions (MCRs) for Azepinedione Construction
Multicomponent reactions (MCRs), in which three or more starting materials react in a single operation to form a product that contains portions of all the reactants, have emerged as a powerful tool in organic synthesis. nih.govmdpi.comuniba.it MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govuniba.it Various MCRs can be employed to construct heterocyclic systems, and their application to the synthesis of azepinedione scaffolds and related diazepine structures has been explored. nih.govnih.gov
For example, the Ugi-Deprotection-Cyclization (UDC) strategy has been successfully used to synthesize 1,4-thienodiazepine-2,5-diones. nih.gov This approach allows for the introduction of four points of diversity from readily available starting materials in a convergent manner. nih.gov The isocyanide-based Ugi reaction is a versatile four-component reaction that forms a bis-amide from an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. nih.gov This initial product can then undergo further transformations to yield the desired heterocyclic scaffold.
The table below summarizes some multicomponent reactions applicable to the synthesis of azepinedione-related structures.
| MCR Name | Number of Components | Key Reactants | Resulting Scaffold | Reference |
| Ugi-Deprotection-Cyclization | 4 | Amine, Carbonyl, Isocyanide, Carboxylic Acid | 1,4-Thienodiazepine-2,5-dione | nih.gov |
| Passerini Reaction | 3 | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxyamide | nih.gov |
| Groebke–Blackburn–Bienaymé | 3 | Aldehyde/Ketone, Amidine, Isocyanide | Imidazo[1,2-a]pyridines | mdpi.com |
One-Pot Synthetic Sequences for Efficient Azepinedione Access
One-pot synthetic sequences, where sequential reactions are carried out in a single reactor without the isolation of intermediates, offer significant improvements in efficiency by reducing reaction time, minimizing solvent use, and simplifying purification procedures. beilstein-journals.orgnih.gov These sequences are particularly valuable for the construction of complex heterocyclic systems like azepinediones.
An example of a one-pot synthesis is the conversion of pyridine derivatives into 1,2-diazepines through the in situ generation of 1-aminopyridinium ylides followed by a photochemical rearrangement. researchgate.net Another efficient one-pot strategy for the construction of 1,4-benzodiazepine-5-ones involves a tandem annulation procedure that includes the reduction of a nitro group, nitrene formation, C-H activation, and intramolecular cyclization. nih.gov
Metal-Catalyzed Processes in Azepinedione Synthesis
Transition metal catalysis has revolutionized organic synthesis, providing access to novel transformations and enabling the construction of complex molecules under mild conditions. mdpi.com Various metal catalysts, including those based on rhodium, palladium, copper, and gold, have been employed in the synthesis of azepine and azepinedione derivatives. nih.govresearchgate.net
Rhodium-catalyzed reactions, for instance, have been utilized in the annulation of benzamides with α,β-unsaturated aldehydes and ketones to provide access to azepinone frameworks. nih.gov Gold catalysts have been shown to be effective in the one-pot synthesis of tricyclic azepinoindoles through a cascade reaction. nih.gov Copper-catalyzed reactions have been applied to the synthesis of 1,4-benzodiazepine-5-ones via a rearrangement cascade involving allyl-amination. nih.gov Furthermore, ruthenium catalysts have been used in the synthesis of azepinoindoles from ynamides containing indolyl moieties. researchgate.net
The following table highlights some metal-catalyzed reactions used in the synthesis of azepine and azepinedione-related structures.
| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |
| Rhodium | Annulation | Benzamides, α,β-Unsaturated aldehydes/ketones | Azepinones | nih.gov |
| Gold | Cascade Reaction | - | Tricyclic azepinoindoles | nih.gov |
| Copper | Rearrangement Cascade | N-allylamides | 1,4-Benzodiazepine-5-ones | nih.gov |
| Ruthenium | Cyclization | Ynamides with indolyl moieties | Azepinoindoles | researchgate.net |
Green Chemistry Principles and Sustainable Routes for Azepinedione Synthesis
Green chemistry, which focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is a critical aspect of modern synthetic chemistry. astrazeneca.comyoutube.comyoutube.com The principles of green chemistry, such as atom economy, the use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. nih.govyoutube.com
In the context of azepinedione synthesis, green approaches may involve the use of environmentally benign solvents, catalyst-free conditions where possible, and the development of one-pot or multicomponent reactions that minimize waste. nih.gov For example, a metal-free, visible-light-mediated cascade reaction has been developed for the preparation of azepinone derivatives, offering a greener alternative to methods that rely on heavy metals. nih.gov The use of recyclable raw materials and reagents is another key aspect of green chemistry. youtube.com
Microwave-Assisted Synthesis for Azepinedione Ring Systems
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. ajrconline.orgsphinxsai.com The ability of microwaves to rapidly and uniformly heat a reaction mixture can accelerate reaction rates and enable transformations that are difficult to achieve under traditional conditions. ajrconline.org
This technology has been successfully applied to the synthesis of various heterocyclic compounds, including azepines. shd-pub.org.rs A novel and efficient microwave-assisted route has been developed for the synthesis of dipyridoazepine derivatives from primary amines and 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine). shd-pub.org.rs This procedure proceeds without a catalyst and significantly reduces the reaction time compared to conventional heating. shd-pub.org.rsresearchgate.net The synthesis of tetra-azepines has also been achieved by reacting dihydroformazan with carbonyl and dihydroxy compounds under microwave irradiation for just 1-2 minutes. ijrpr.com
The table below provides examples of microwave-assisted synthesis of azepine derivatives.
| Product | Starting Materials | Reaction Conditions | Advantages | Reference |
| Dipyridoazepine derivatives | Primary amines, 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) | Microwave irradiation, 150 °C, 3 h | Catalyst-free, Reduced reaction time | shd-pub.org.rsresearchgate.net |
| Tetra-azepines | Dihydroformazan, Carbonyl/dihydroxy compounds | Microwave irradiation, 1-2 min | Rapid synthesis | ijrpr.com |
Derivatization Strategies for the this compound Scaffold
Once the this compound scaffold is synthesized, its chemical properties can be further modified through various derivatization strategies. These strategies focus on the nitrogen atom, the two carbonyl groups, and the carbon atoms of the azepine ring.
N-Alkylation and N-Acylation Reactions
For the specific compound this compound, the nitrogen atom is already substituted with an isopropyl group, making further N-alkylation to form a quaternary ammonium salt challenging and generally not a primary derivatization route.
However, considering the broader azepine-4,5-dione scaffold where the nitrogen is part of a secondary amine (N-H), N-alkylation and N-acylation are crucial derivatization techniques. N-alkylation can be achieved using various alkylating agents. For instance, less reactive reagents like carboxylic acids have been used for N-alkylation, although these reactions often require special catalysts researchgate.net. Alcohols can also serve as alkylating agents under catalytic conditions researchgate.net.
N-acylation, the introduction of an acyl group onto the nitrogen atom, is another common modification for secondary amine-containing scaffolds. This reaction is typically performed using acyl chlorides or anhydrides in the presence of a base.
Functionalization at Carbonyl Positions
The two carbonyl groups at the C4 and C5 positions of the azepine-4,5-dione ring are prime sites for chemical modification. The reactivity of these groups allows for a wide range of transformations.
Recent advances in carbonyl chemistry, such as α-umpolung, offer novel ways to functionalize the α-position of carbonyl derivatives nih.govnih.gov. This "reverse polarity" approach enables transformations that are difficult to achieve with traditional enolate chemistry, such as direct α-oxygenation, α-fluorination, and α-amination of amides nih.govnih.gov. While developed for amides and ketones, these principles could potentially be applied to the azepinedione system to introduce functional groups adjacent to the carbonyls.
Enantioselective α-functionalization of carbonyl compounds is another powerful strategy. Methods for the enantioselective α-oxygenation of ketones have been developed using catalysts like Ag-BINAP or organocatalysts such as (S)-proline, reacting with nitrosobenzene to install an α-oxygen group with high enantiomeric excess organic-chemistry.org. Such methods could be adapted to asymmetrically modify the C3 or C6 positions of the azepinedione ring.
| Reaction Type | Reagents/Catalysts | Position of Functionalization | Description | Ref. |
| α-Umpolung | Electrophilic activators, Hypervalent iodine reagents | α to carbonyl (C3, C6) | Reversal of polarity to allow nucleophilic attack at the α-carbon. | nih.govnih.gov |
| Enantioselective α-Oxygenation | Ag-BINAP, (S)-proline, Nitrosobenzene | α to carbonyl (C3, C6) | Catalytic, enantioselective introduction of an oxygen-containing group. | organic-chemistry.org |
| Enantioselective α-Amination | Ag-BINAP, Nitrosobenzene | α to carbonyl (C3, C6) | Catalytic, enantioselective introduction of a nitrogen-containing group. | organic-chemistry.org |
Introduction of Diverse Substituents on the Azepine Ring
Introducing substituents directly onto the carbon framework of the azepine ring is essential for creating structural diversity and modulating biological activity. This can be achieved either by using pre-functionalized starting materials or by late-stage functionalization of the formed azepine ring.
The dearomative ring-expansion of substituted nitroarenes is a powerful method for creating azepanes with a variety of substituents already in place rwth-aachen.de. This strategy allows for the synthesis of C2, C4, C5, C6, and C7 substituted azepanes, which can then be oxidized to the corresponding azepinediones rwth-aachen.de. For example, para-substituted nitrobenzenes can be converted into C4-substituted azepanes. This method has been used to introduce aryl, amino, and ether groups onto the azepine core through subsequent cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings before the final hydrogenation step rwth-aachen.de.
Late-stage oxidation of tetrahydroazepines is another approach to access functionalized oxo-azepines nih.gov. Hydroboration of a tetrahydroazepine can proceed with diastereoselectivity to yield regioisomeric azepanols, which are then oxidized to the corresponding oxo-azepines (azepanones) nih.gov. Applying a similar strategy to a pre-functionalized 1-propan-2-ylazepine could yield a variety of substituted azepinediones.
Reaction Chemistry and Mechanistic Investigations of 1 Propan 2 Ylazepine 4,5 Dione
Reactivity of the Dicarbonyl Moiety within the Azepinedione System
The 1-propan-2-ylazepine-4,5-dione molecule features a vicinal dicarbonyl group within a seven-membered heterocyclic framework. This arrangement dictates a unique reactivity profile, influenced by both the ring strain and the electronic effects of the isopropyl-substituted nitrogen atom. The ketone groups are primary sites for nucleophilic attack.
The presence of two adjacent carbonyl groups enhances their electrophilicity. One of the primary reactions of the dicarbonyl moiety is its reduction. Depending on the reducing agent and reaction conditions, selective reduction to a mono-alcohol, a diol, or complete reduction of one or both carbonyls can be achieved.
| Reagent | Product(s) | Conditions |
| Sodium borohydride (B1222165) (NaBH4) | 1-propan-2-yl-5-hydroxyazepan-4-one | Mild, e.g., Methanol, 0 °C |
| Lithium aluminium hydride (LiAlH4) | 1-propan-2-ylazepane-4,5-diol | Strong, e.g., THF, reflux |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | 1-propan-2-ylazepan-4-one or 1-propan-2-ylazepane | High pressure and temperature may be required |
Another significant aspect of the dicarbonyl reactivity is the potential for condensation reactions with various nucleophiles. Reagents with two nucleophilic centers, such as hydrazines and hydroxylamine, can react to form new heterocyclic rings fused to the azepine core.
Ring Transformations of the Azepinedione Nucleus
The seven-membered ring of this compound is susceptible to various transformations, leading to the formation of different ring systems. These reactions are often driven by the release of ring strain or the formation of more stable aromatic systems.
Ring Contraction Reactions of Azepinediones
Ring contraction reactions of cyclic α-halo ketones are well-documented and can be applicable to derivatives of this compound. The Favorskii rearrangement is a classic example of such a transformation. harvard.edu Treatment of an α-haloazepinedione with a base can lead to a bicyclic cyclopropanone (B1606653) intermediate, which subsequently undergoes nucleophilic ring-opening to yield a six-membered ring product. For instance, α-halogenation of this compound followed by treatment with a base like sodium methoxide (B1231860) could potentially lead to a substituted piperidine- or pyridine-dicarboxylic acid derivative. The quasi-Favorskii rearrangement represents an alternative pathway that can occur under certain conditions. harvard.edu
Ring contractions can also be initiated under conditions that generate a carbocation adjacent to the ring, such as in certain SN1-type reactions. youtube.com The driving force for such a rearrangement is often the formation of a more stable, smaller ring system, such as a five or six-membered ring, which can better accommodate the ideal sp3 bond angles. youtube.com
Thermal and Photochemical Rearrangements of Azepinedione Analogues
Azepine derivatives are known to undergo thermal and photochemical rearrangements. researchgate.net Photolysis of azepines can lead to a variety of products through complex reaction pathways involving valence isomerization and ring-opening. For instance, irradiation of azepine systems can lead to the formation of bicyclic isomers or ring-opened products. While specific studies on this compound are not prevalent, analogies can be drawn from the photochemical behavior of other azepine derivatives. researchgate.net Visible light irradiation in the presence of a suitable sensitizer (B1316253) can also promote dearomative photochemical rearrangements in related systems. organic-chemistry.org
Electrophilic and Nucleophilic Reactions of the Azepine Nitrogen
The nitrogen atom in the this compound ring, being a heteroatom, significantly influences the molecule's reactivity. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. However, the presence of the electron-withdrawing dicarbonyl moiety reduces its basicity and nucleophilicity compared to a simple saturated amine.
Despite this, the nitrogen can still participate in reactions with strong electrophiles. For example, alkylation with alkyl halides or acylation with acyl chlorides could potentially occur at the nitrogen, though this might require more forcing conditions due to the reduced nucleophilicity.
Conversely, under certain conditions, the nitrogen atom could be involved in reactions where it acts as a leaving group or participates in rearrangements. The synthesis of N-substituted azepines often involves the reaction of a primary amine with a suitable precursor, highlighting the general reactivity of the nitrogen position in the formation of the azepine ring itself. organic-chemistry.org
Investigations into Reaction Mechanisms (e.g., Aryl Migration, Enzyme-Mediated Transformations)
The study of reaction mechanisms provides deeper insight into the behavior of this compound. While direct mechanistic studies on this specific compound are limited, related systems offer valuable information.
Aryl migration is a known process in various organic reactions and can be relevant to derivatives of the azepinedione system. nih.gov For instance, in reactions involving carbocation intermediates, a group attached to the nitrogen or the ring carbons could potentially migrate. The propensity of a group to migrate often depends on its ability to stabilize the resulting positive charge.
Advanced Characterization and Spectroscopic Analysis of 1 Propan 2 Ylazepine 4,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional NMR spectra are fundamental for determining the primary structure of 1-propan-2-ylazepine-4,5-dione. The proton (¹H) NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The carbon-¹³ (¹³C) NMR spectrum, in turn, would identify all unique carbon atoms, including the characteristic carbonyl carbons.
The N-isopropyl group (1-propan-2-yl) would exhibit a characteristic pattern: a septet for the methine proton (CH) coupled to the six equivalent protons of the two methyl groups, which would appear as a doublet. The protons on the azepine ring would likely appear as complex multiplets in the olefinic region, with their exact chemical shifts influenced by the electron-withdrawing nature of the adjacent dione (B5365651) functionality.
Based on data from related N-substituted azepinones, the chemical shifts for the ring protons are expected to be significantly downfield. For instance, in 1-substituted 1H-azepin-3(2H)-ones, the protons on the unsaturated backbone show distinct signals that are well-resolved. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H2 | 6.2 - 6.4 | d | J = ~8-10 |
| H3 | 7.0 - 7.2 | dd | J = ~8-10, ~5-7 |
| H6 | 6.8 - 7.0 | dd | J = ~9-11, ~5-7 |
| H7 | 6.0 - 6.2 | d | J = ~9-11 |
| N-CH(CH₃)₂ | 4.0 - 4.5 | septet | J = ~6-7 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons of the dione in the downfield region (around 180-200 ppm). The sp² carbons of the azepine ring would appear in the olefinic region (120-150 ppm), while the sp³ carbons of the isopropyl group would be found in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 125 - 130 |
| C3 | 140 - 145 |
| C4 | 190 - 195 |
| C5 | 195 - 200 |
| C6 | 145 - 150 |
| C7 | 130 - 135 |
| N-C H(CH₃)₂ | 50 - 55 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the protons within the azepine ring and the isopropyl group. For example, a cross-peak between the signals at ~6.2-6.4 ppm and ~7.0-7.2 ppm would confirm the adjacency of H2 and H3.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying the quaternary carbonyl carbons by their correlation to nearby protons and for confirming the position of the isopropyl group on the nitrogen atom through correlations between the N-CH proton and the C2 and C7 carbons of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining the through-space proximity of protons, which can help to elucidate the conformation and stereochemistry of the seven-membered ring.
NMR spectroscopy is also a powerful tool for analyzing mixtures and monitoring the progress of reactions in real-time. For instance, during the synthesis of this compound, ¹H NMR could be used to track the disappearance of starting material signals and the appearance of product signals, allowing for the optimization of reaction conditions. It can also be used to determine the purity of the final product and to identify any byproducts.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (Carbonyls, N-H)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most prominent features in the IR spectrum would be the absorptions corresponding to the carbonyl (C=O) groups. Due to the presence of two carbonyl groups in an α,β-unsaturated system, their stretching vibrations are expected to appear as strong bands in the region of 1650-1700 cm⁻¹. The exact position would be influenced by conjugation and ring strain. The spectrum would also show C-H stretching vibrations for the sp² and sp³ hybridized carbons and C-N stretching vibrations. The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the N-substitution.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | 1670 - 1690 | Strong |
| C=C (Olefinic) | 1600 - 1650 | Medium |
| C-H (sp²) | 3000 - 3100 | Medium |
| C-H (sp³) | 2850 - 3000 | Medium |
Note: These are predicted values.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The extended conjugation in the azepine-4,5-dione ring system, involving the C=C and C=O double bonds, is expected to give rise to characteristic absorptions in the UV-Vis spectrum.
The primary electronic transitions anticipated are the π → π* and n → π* transitions. The π → π* transitions, being of higher energy, would likely appear in the shorter wavelength region of the UV spectrum, while the lower energy n → π* transitions of the carbonyl groups would be observed at longer wavelengths. The position of the maximum absorption (λ_max) is sensitive to the solvent polarity.
Computational and Theoretical Studies of 1 Propan 2 Ylazepine 4,5 Dione
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like 1-propan-2-ylazepine-4,5-dione. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons within the molecule, which dictates its reactivity and physical properties.
Key aspects of these calculations would include:
Molecular Orbital (MO) Theory: This theory describes the wave-like behavior of electrons in a molecule. For this compound, calculations would determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.
Electron Density Distribution: Calculations would map the electron density surface, identifying regions of high and low electron density. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | - | Indicates electron-donating ability |
| LUMO Energy | - | Indicates electron-accepting ability |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |
| Dipole Moment | - | Indicates overall polarity of the molecule |
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and energy of molecules. It is favored for its balance of accuracy and computational cost.
For this compound, DFT calculations would be employed to:
Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms (the ground state geometry). This involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.
Energy Calculations: Calculate the total electronic energy of the molecule. This is essential for comparing the stability of different conformations or isomers.
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These frequencies can also be used to predict the infrared (IR) spectrum of the molecule.
Table 2: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4=O | - |
| Bond Length | C5=O | - |
| Bond Length | N1-C2 | - |
| Bond Angle | C3-C4-C5 | - |
| Dihedral Angle | C2-N1-C7-C6 | - |
Reaction Mechanism Simulations and Transition State Analysis
Computational simulations are invaluable for elucidating the step-by-step pathways of chemical reactions. For this compound, these simulations could explore its synthesis or degradation pathways.
Transition State (TS) Searching: Algorithms are used to locate the transition state structure, which is the highest energy point along the reaction coordinate. The geometry of the TS provides insights into the mechanism of the reaction.
Activation Energy Barrier: The energy difference between the reactants and the transition state is the activation energy. This value is crucial for predicting the rate of a chemical reaction. Lower activation energies correspond to faster reactions.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS connects the desired species.
Conformational Analysis and Potential Energy Surface Mapping
The seven-membered azepine ring in this compound is flexible and can adopt multiple conformations. cdnsciencepub.comresearchgate.net Conformational analysis is essential to identify the most stable conformers and understand the energy barriers between them.
Systematic or Stochastic Searches: These methods are used to explore the conformational space of the molecule and identify various low-energy conformers, such as chair, boat, and twist-boat forms. cdnsciencepub.com
Potential Energy Surface (PES) Mapping: A PES map illustrates the energy of the molecule as a function of one or more geometric parameters (e.g., dihedral angles). This map reveals the relative energies of different conformers and the energy barriers for interconversion. The flexibility of seven-membered rings often leads to complex pseudorotational equilibria. researchgate.net
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair | 0.0 (Reference) | - |
| Boat | - | - |
| Twist-Boat | - | - |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics calculations typically focus on static molecules in a vacuum, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a solvent environment.
Simulating Molecular Motion: MD simulations solve Newton's equations of motion for the atoms in the system, allowing the observation of conformational changes, vibrations, and rotations over a period of time.
Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation, it is possible to study how the solvent influences the conformation and dynamics of this compound.
Intermolecular Interactions: If studying the interaction of this compound with another molecule (e.g., a biological target), MD simulations can reveal the nature of the binding, the stability of the complex, and the key intermolecular forces involved.
Applications of Azepinedione Scaffolds in Chemical Research
Azepinediones as Synthons in Complex Molecule Synthesis
Azepinedione scaffolds serve as versatile synthons, or synthetic building blocks, for the construction of more complex molecular architectures. Their inherent reactivity and functional handles allow for a variety of chemical transformations, making them valuable intermediates in organic synthesis. The dione (B5365651) functionality, for instance, provides sites for nucleophilic attack or condensation reactions, enabling the elaboration of the core structure.
While specific synthetic routes starting from 1-Propan-2-ylazepine-4,5-dione are not extensively documented in publicly available research, the general reactivity of the azepinedione core suggests its potential utility in the synthesis of novel heterocyclic compounds. The nitrogen atom within the seven-membered ring can also be functionalized, further expanding the diversity of accessible molecules. The strategic use of azepinediones as synthons can lead to the efficient assembly of intricate molecular frameworks with potential applications in medicinal chemistry and materials science.
Integration of Azepinedione Units into Polymeric Systems and Advanced Materials
The incorporation of azepinedione units into polymeric systems has emerged as a promising strategy for developing advanced materials with tailored properties. One notable example is the use of bisthieno[3,2-c:2′,3′-e]azepine-4,6(5H)-dione (BTA) and its derivatives in the creation of p-type conjugated polymers for organic electronics. nih.gov These polymers are designed with a donor-acceptor (D-A) architecture, where the electron-deficient azepinedione unit acts as the acceptor. nih.gov
The planarity of the BTA unit contributes to a high degree of crystallinity and ordered thin-film packing, which is beneficial for charge transport. nih.gov Researchers have synthesized various BTA-based copolymers, demonstrating their potential in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). The solubility and molecular weight of these polymers can be tuned by modifying the side chains on the comonomer units, which in turn affects the performance of the resulting electronic devices. nih.govacs.org For instance, copolymers incorporating alkylthienyl side chains have shown improved solubility and charge carrier mobility compared to those with alkoxy side chains. nih.gov
Table 1: Properties of Azepinedione-Based Copolymers
| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Hole Mobility (cm2 V-1 s-1) | Power Conversion Efficiency (PCE) (%) |
| pBDT-BTTA-1 | 15.3 | 0.001 | 4.56 |
| pBDT-BTTA-2 | 25.6 | 0.027 | 5.89 |
| pBDT-BTTA-3 | 30.1 | 0.017 | 6.78 |
Data sourced from studies on benzodithiophene (BDT) and bisthienoazepinedione (BTTA) copolymers. nih.govacs.org
Azepinedione Derivatives in Organic Semiconductor Design
The design of novel organic semiconductors is a rapidly advancing field, and azepinedione derivatives have shown significant promise as building blocks for these materials. sigmaaldrich.com The electron-deficient nature of the azepinedione core makes it an excellent component for creating materials with desirable electronic properties, particularly for use as electron acceptors in p-type polymers. nih.gov
The development of a ring-expanded version of BTA, a pentacyclic azepinedione known as BTTA, has been a subject of interest. acs.org This extension of the conjugated system can lead to a reduced band gap and improved intermolecular π–π stacking, which are crucial for efficient charge transport. acs.org Copolymers based on BTTA have been synthesized and their performance in organic solar cells has been evaluated. When blended with fullerene acceptors like PC71BM, these polymers have achieved notable power conversion efficiencies. acs.org More recent studies have shown that pairing these polymers with non-fullerene acceptors can lead to even higher efficiencies, highlighting the potential of azepinedione-based materials in next-generation organic electronics. acs.org
The performance of these organic semiconductors is highly dependent on their thin-film morphology and energy levels, which can be fine-tuned through chemical design. The choice of donor unit and the nature of the side chains on the polymer backbone play a critical role in determining the ultimate device performance. nih.gov
Design and Synthesis of Azepinedione-Based Ligands for Catalysis
While the use of this compound itself as a ligand in catalysis is not well-documented, the azepinedione scaffold offers intriguing possibilities for the design of novel ligands. The presence of nitrogen and oxygen atoms provides potential coordination sites for metal ions. By modifying the substituents on the azepine ring, it is possible to create a chiral environment around a coordinated metal center, which could be utilized in asymmetric catalysis.
The synthesis of such ligands would likely involve multi-step sequences to introduce the desired functionality. The rigidity of the seven-membered ring, combined with the potential for stereocontrol, could lead to ligands that impart high selectivity in catalytic transformations. Further research in this area could unlock the potential of azepinedione-based ligands in a variety of catalytic applications, from cross-coupling reactions to asymmetric hydrogenations.
Exploration of Azepinediones in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. wikipedia.org Molecular recognition, a key concept in this field, involves the specific binding of a host molecule to a guest molecule. wikipedia.org The azepinedione scaffold possesses features that make it an interesting candidate for exploration in supramolecular chemistry.
The carbonyl groups of the dione can act as hydrogen bond acceptors, while the N-H group (if present) can act as a hydrogen bond donor. These interactions, along with other non-covalent forces like π-π stacking if aromatic groups are present, can be exploited to direct the self-assembly of azepinedione-containing molecules into well-defined supramolecular structures. wikipedia.org
Furthermore, by incorporating recognition motifs onto the azepinedione core, it may be possible to design host molecules that selectively bind to specific guest species. mdpi.com The shape and electronic properties of the azepinedione cavity could be tailored to complement the size, shape, and electronic nature of a target guest molecule. Such host-guest systems could find applications in sensing, separation, and controlled release technologies. The study of azepinediones in the context of supramolecular chemistry and molecular recognition represents a promising avenue for future research.
Future Directions and Emerging Research Avenues for 1 Propan 2 Ylazepine 4,5 Dione
Development of Novel and Highly Selective Synthetic Routes
The synthesis of azepine derivatives has historically involved methods such as ring expansion of smaller nitrogen-containing rings, photochemical rearrangements, and various cycloaddition reactions. researchgate.netresearchgate.net However, the development of novel, efficient, and highly selective synthetic routes to substituted azepine-4,5-diones like 1-propan-2-ylazepine-4,5-dione is a primary area for future research.
Key areas of focus will likely include:
Asymmetric Catalysis: The introduction of the chiral propan-2-yl group necessitates the development of enantioselective synthetic methods. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemistry of the final product.
Metal-Catalyzed Cycloadditions: Transition-metal-catalyzed reactions, such as [4+3] and [5+2] cycloadditions, have shown promise in the synthesis of azepine cores. unigoa.ac.in Future work could explore new catalyst systems to improve the efficiency and substrate scope of these reactions for the synthesis of functionalized azepine-4,5-diones.
Novel Ring-Expansion Strategies: Investigating new ring-expansion methodologies, potentially from readily available five- or six-membered heterocyclic precursors, could provide a more direct and atom-economical route to the azepine-4,5-dione skeleton. researchgate.net
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst development can be complex and expensive. |
| Metal-Catalyzed Cycloadditions | Convergent synthesis, good control over regioselectivity. | Catalyst sensitivity, cost of precious metals. |
| Novel Ring Expansions | Use of readily available starting materials, potential for diversity. | Rearrangement pathways can be complex and lead to side products. |
Exploration of Under-investigated Reactivity Profiles and Novel Transformations
The reactivity of the azepine-4,5-dione core is largely dictated by the presence of the two ketone functionalities and the unsaturated seven-membered ring. ontosight.ai A thorough investigation of its reactivity profile is essential for its application as a synthetic building block.
Future research should aim to:
Map the Reactivity of the Diketone Moiety: Explore selective transformations of one or both ketone groups, such as reductions, additions of various nucleophiles, and condensations to form new heterocyclic systems.
Investigate the Reactivity of the Azepine Ring: Study the susceptibility of the ring to cycloaddition reactions, electrophilic and nucleophilic additions, and rearrangement reactions. The stability of the 1H-azepine tautomer versus other isomers is also a key area for investigation. youtube.com
Discover Novel Transformations: Uncover unique and previously unknown reactions of the azepine-4,5-dione system, potentially leading to the discovery of new molecular scaffolds with interesting properties.
Application of Flow Chemistry and Automation in Azepinedione Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and reproducibility. beilstein-journals.orgmdpi.com The application of flow chemistry to the synthesis of this compound and its analogs is a promising future direction.
Key benefits and research directions include:
Improved Safety and Control: Many reactions for synthesizing heterocyclic compounds can be highly energetic or involve hazardous reagents. Flow reactors allow for precise control over reaction parameters such as temperature and pressure, minimizing risks. uc.pt
Enhanced Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors can lead to faster reaction times and improved yields. Scaling up production is often a matter of running the reactor for a longer duration. beilstein-journals.org
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single continuous process, reducing the need for isolation and purification of intermediates. mdpi.com
Automated Reaction Optimization: The integration of automation and machine learning with flow reactors can allow for rapid optimization of reaction conditions, accelerating the discovery of optimal synthetic routes.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of azepine-4,5-diones, the use of advanced in-situ spectroscopic techniques is crucial. youtube.commt.com These techniques allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need to withdraw samples from the reaction mixture. spectroscopyonline.com
| Spectroscopic Technique | Information Gained | Applicability to Azepinedione Synthesis |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Changes in functional groups (e.g., C=O, N-H). frontiersin.orgacs.org | Monitoring the formation of the dione (B5365651) and the consumption of starting materials. |
| Raman Spectroscopy | Complementary vibrational information to FTIR, particularly for non-polar bonds. spectroscopyonline.com | Observing changes in the carbon skeleton and double bonds of the azepine ring. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Detailed structural information about molecules in solution. | Identifying transient intermediates and determining reaction kinetics. |
The data obtained from these in-situ techniques can provide invaluable insights into reaction pathways, helping to optimize reaction conditions and identify key intermediates. youtube.comspectroscopyonline.com
Synergistic Integration of Experimental and Computational Methodologies
The combination of experimental work with computational modeling represents a powerful approach to accelerate research and gain a deeper understanding of the chemical properties of this compound.
Future research in this area should focus on:
Predicting Molecular Properties: Using computational methods like Density Functional Theory (DFT) to predict the geometry, electronic structure, and spectroscopic properties of the molecule. nih.gov This can aid in the interpretation of experimental data.
Modeling Reaction Mechanisms: Computational modeling can be used to explore potential reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. This can guide the design of new experiments.
Virtual Screening for Biological Activity: If the azepine-4,5-dione scaffold is pursued for medicinal chemistry applications, computational docking studies can be used to predict the binding of these compounds to biological targets, helping to prioritize synthetic efforts.
The synergy between experimental and computational approaches will be instrumental in unlocking the full potential of the this compound scaffold and its derivatives, paving the way for new discoveries in synthetic and medicinal chemistry.
Q & A
Q. What are the recommended methodologies for synthesizing 1-Propan-2-ylazepine-4,5-dione, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of precursor compounds under controlled conditions. Key factors include solvent choice (e.g., anhydrous tetrahydrofuran), temperature gradients (60–120°C), and catalysts such as Lewis acids (e.g., AlCl₃). Optimization can employ factorial design to evaluate interactions between variables like reaction time, stoichiometry, and catalyst loading . Orthogonal design methods are also effective for multi-factor optimization, minimizing experimental runs while maximizing data quality .
Q. How should researchers characterize the purity and structural integrity of this compound?
Advanced spectroscopic techniques are essential:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm ring structure and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography for absolute stereochemical determination (if crystalline). Purity is assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for thermal stability analysis .
Q. What experimental designs are suitable for studying the compound’s reactivity in aqueous environments?
Quasi-experimental designs with control groups are recommended. For example, compare degradation kinetics in buffered solutions (pH 3–10) under varying temperatures (25–50°C). Use kinetic modeling (e.g., pseudo-first-order) to analyze hydrolysis rates. Ensure reproducibility by standardizing ionic strength and dissolved oxygen levels .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics or molecular dynamics simulations enhance the study of this compound’s properties?
Computational methods enable:
- Reactor design optimization : Simulate mass transfer and reaction kinetics in batch vs. continuous-flow systems .
- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .
- Thermodynamic modeling : Calculate Gibbs free energy changes for ring-opening reactions under varied conditions .
Q. What strategies resolve contradictions in reported data on the compound’s photostability?
Contradictions may arise from differences in light sources (UV vs. visible), solvent polarity, or oxygen presence. To address this:
Q. How can researchers design experiments to probe the compound’s role in surface chemistry applications (e.g., catalysis or adsorption)?
Utilize microspectroscopic imaging (AFM, ToF-SIMS) to analyze adsorption isotherms on model surfaces (e.g., silica or graphene oxide). Pair with kinetic studies using quartz crystal microbalance (QCM) to monitor mass changes in real time. For catalytic applications, employ Design of Experiments (DoE) to optimize parameters like surface area, temperature, and reactant concentration .
Q. What advanced separation techniques are effective for isolating this compound from complex mixtures?
- Membrane separation : Use nanofiltration membranes with MWCO ≤ 300 Da to retain the compound while removing smaller impurities .
- Preparative HPLC : Employ C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
- Crystallization-driven purification : Screen solvents (e.g., ethyl acetate/hexane) to maximize yield and purity .
Methodological Guidance
Q. How should researchers document experimental procedures to ensure reproducibility?
Follow ICMJE standards:
Q. What statistical approaches are appropriate for analyzing dose-response relationships in biological assays involving this compound?
Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Validate with ANOVA for inter-group variability and post-hoc tests (Tukey’s HSD) for significance. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify structure-activity relationships .
Q. How can educators integrate this compound into experimental chemical problem-solving for students?
Develop inquiry-based modules where students:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
